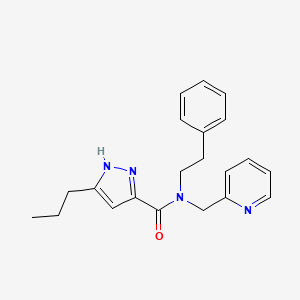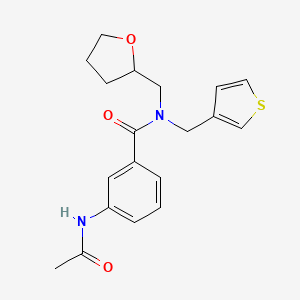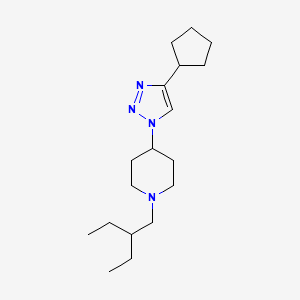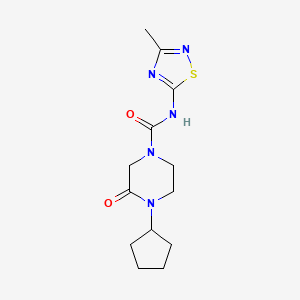
N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide, also known as PPPC, is a novel compound that has gained significant attention in scientific research. It has been found to possess a wide range of biological activities that make it a promising candidate for the development of new drugs.
作用機序
The exact mechanism of action of N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in the development and progression of various diseases. N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that is involved in the regulation of various genes that are involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (cell death) in cancer cells. N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has also been found to reduce inflammation and oxidative stress. In addition, N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has been found to improve glucose metabolism and insulin sensitivity, which may be useful in the treatment of diabetes.
実験室実験の利点と制限
N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a promising candidate for the development of new drugs. N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has also been found to have a wide range of biological activities, which makes it useful for studying various diseases. However, N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has some limitations for lab experiments. It is a complex compound that requires a high level of expertise to synthesize. In addition, the exact mechanism of action of N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is not fully understood, which makes it difficult to study.
将来の方向性
There are several future directions for the study of N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide. One direction is to further study the mechanism of action of N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide. This will help to understand how N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide works and may lead to the development of more effective drugs. Another direction is to study the efficacy of N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide in animal models of various diseases. This will help to determine whether N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is a promising candidate for the development of new drugs. Finally, it may be useful to study the safety and toxicity of N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide, which will help to determine whether N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is safe for use in humans.
合成法
N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis process is complex and requires a high level of expertise. The first step involves the reaction of 2-bromoethylbenzene with sodium hydride to form 2-phenylethyl bromide. This is followed by the reaction of 2-phenylethyl bromide with propylamine to form N-(2-phenylethyl)-3-propylpyridin-2-amine. The final step involves the reaction of N-(2-phenylethyl)-3-propylpyridin-2-amine with 1H-pyrazole-5-carboxylic acid to form N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide.
科学的研究の応用
N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anti-cancer, anti-inflammatory, and anti-oxidant properties. N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has been found to have anti-diabetic properties and may be useful in the treatment of diabetes.
特性
IUPAC Name |
N-(2-phenylethyl)-5-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-2-8-18-15-20(24-23-18)21(26)25(16-19-11-6-7-13-22-19)14-12-17-9-4-3-5-10-17/h3-7,9-11,13,15H,2,8,12,14,16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDZERZFKDZZIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,4-difluorophenoxy)-1-[(2E)-3-phenylprop-2-en-1-yl]piperidine-4-carboxylic acid](/img/structure/B5903490.png)
![N,N-dimethyl-1-(1-{[1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B5903496.png)
amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5903511.png)
![4-(1H-imidazol-1-ylmethyl)-1-{[5-(pyrimidin-2-ylthio)-2-furyl]methyl}piperidin-4-ol](/img/structure/B5903516.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(1H-1,2,3-benzotriazol-1-yl)propan-1-amine](/img/structure/B5903519.png)
![3-{1-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}pyridine](/img/structure/B5903525.png)

![N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(1-methyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5903544.png)
![N-allyl-2-methyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5903558.png)
![N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B5903564.png)

![N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide](/img/structure/B5903590.png)
![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxamide](/img/structure/B5903592.png)
